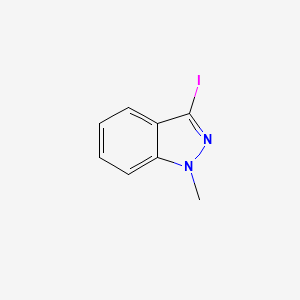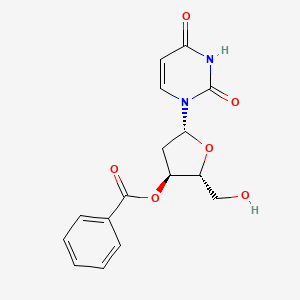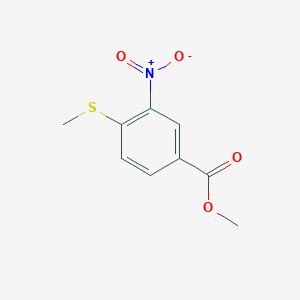![molecular formula C9H9ClO4S B1343266 Methyl 2-[4-(chlorosulfonyl)phenyl]acetate CAS No. 53305-12-7](/img/structure/B1343266.png)
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is an organic compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . This compound is known for its use as a reagent in the preparation of sulfonyl indoles and related bicyclic compounds, which are modulators of liver X receptors (LXR) for the treatment and prevention of LXR-mediated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate can be synthesized from methyl 2-(4-mercaptophenyl)acetate. The process involves the chlorosulfonation of the phenyl ring, which introduces the chlorosulfonyl group . The reaction typically requires a chlorosulfonating agent such as chlorosulfonic acid under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: Industrial production of methyl 2-(4-(chlorosulfonyl)phenyl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used include methyl 2-(4-mercaptophenyl)acetate, chlorosulfonic acid, and other necessary solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfone derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Sulfonyl Derivatives: Formed through substitution reactions.
Sulfonamides and Sulfones: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl indoles and related compounds.
Biology: Studied for its potential role in modulating biological pathways mediated by liver X receptors (LXR).
Medicine: Investigated for its therapeutic potential in treating LXR-mediated diseases.
Mechanism of Action
The mechanism of action of methyl 2-(4-(chlorosulfonyl)phenyl)acetate involves its interaction with molecular targets such as liver X receptors (LXR). The compound acts as a modulator, influencing the activity of these receptors and thereby affecting various biological pathways. The exact molecular pathways and targets involved are still under investigation, but the compound’s ability to modulate LXR activity is a key aspect of its mechanism .
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the phenyl ring, leading to different reactivity and applications.
Methyl 2-(4-mercaptophenyl)acetate: Precursor in the synthesis of methyl 2-(4-(chlorosulfonyl)phenyl)acetate.
Uniqueness: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is unique due to the presence of both the chlorosulfonyl and phenyl groups, which confer specific reactivity and biological activity. Its ability to modulate liver X receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNAEDWMLRNDKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53305-12-7 |
Source


|
| Record name | methyl 2-[4-(chlorosulfonyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














